Product packaging for Fmoc-MeAdec(2)-OH(Cat. No.:CAS No. 2389078-80-0)

Fmoc-MeAdec(2)-OH

Cat. No.: B2556785
CAS No.: 2389078-80-0
M. Wt: 423.553
InChI Key: RZNRJOSWWAGPBN-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-MeAdec(2)-OH is a specially engineered, Fmoc-protected amino acid derivative designed for use in Fmoc solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the alpha-amine, which can be cleanly removed under mild basic conditions using reagents such as piperidine, making it orthogonal to acid-labile protecting groups . This compound features a methyl modification on the adenine-like side chain, designated by "MeAdec(2)". This structural alteration is crucial for studying the effects of side-chain methylation in peptide substrates, which can influence peptide-protein interactions, stability, and biological activity. The primary application of this building block is in the synthesis of complex peptides for biochemical and pharmaceutical research. It allows researchers to incorporate a site-specific, methylated adenyl moiety into peptide sequences, which is valuable for probing nucleotide-binding sites, enzyme active sites, or for developing peptide-based inhibitors. The robust nature of the Fmoc protecting group ensures stability during the coupling cycles of SPPS, while its selective deprotection enables the efficient elongation of the peptide chain . Researchers can utilize this non-natural amino acid to explore structure-activity relationships and to create novel peptides with tailored properties for drug discovery and chemical biology. This product is strictly For Research Use Only. Not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33NO4 B2556785 Fmoc-MeAdec(2)-OH CAS No. 2389078-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]decanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO4/c1-3-4-5-6-7-8-17-24(25(28)29)27(2)26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,3-8,17-18H2,1-2H3,(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNRJOSWWAGPBN-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research Applications of Fmoc Meadec 2 Oh in Advanced Biomolecular Constructs

Integration of Fmoc-MeAdec(2)-OH into Modified Oligonucleotide Synthesis

The introduction of modified nucleosides is a cornerstone of modern oligonucleotide synthesis, enabling the production of nucleic acid analogues with tailored properties. The use of this compound in solid-phase synthesis allows for the precise placement of an N6-methyladenosine moiety within a DNA or RNA sequence, opening avenues for detailed structural and functional studies.

Incorporation into DNA and RNA Analogues for Structural Studies

The N6-methylation of adenosine (B11128) is a naturally occurring modification in both DNA and RNA, playing a crucial role in various biological processes. The chemical synthesis of oligonucleotides containing N6-methyladenosine is essential for elucidating its structural impact. The Fmoc protecting group is instrumental in standard solid-phase synthesis protocols, ensuring the stability of the modified base during the coupling cycles. google.com

ModificationEffect on Duplex Stability (ΔTm per modification)Impact on Helical Conformation
N6-methyladenosine (m6A) Generally destabilizingCan induce local perturbations in base pairing and stacking
2'-O-methylation (2'-OMe) Generally stabilizingFavors an A-form (RNA-like) helix
Phosphorothioate (PS) linkage Slightly destabilizingMinimal impact on overall conformation

This table presents generalized effects of common modifications on oligonucleotide properties. The specific impact of N6-methyladenosine can be sequence and context-dependent.

Applications in Antisense and Aptamer Design Methodologies

Antisense oligonucleotides and aptamers are two classes of nucleic acid-based molecules with significant therapeutic and diagnostic potential. The performance of these molecules is critically dependent on their binding affinity, specificity, and nuclease resistance. Chemical modifications are routinely incorporated to enhance these properties.

In the context of antisense technology , the introduction of N6-methyladenosine via this compound could be explored to modulate the interaction of the antisense oligonucleotide with its target RNA. While some modifications are known to enhance binding affinity, N-methylation at the Watson-Crick face may disrupt the canonical hydrogen bonding pattern, which could be strategically employed to fine-tune target recognition or to probe the structural requirements for RNase H activation. Modifications such as 2'-O-methyl and 2'-O-methoxyethyl (2'-MOE) are well-established for increasing the stability and affinity of antisense oligonucleotides. nih.govnih.govbiosearchtech.comkoreascience.kr

Aptamers are single-stranded oligonucleotides that fold into specific three-dimensional structures to bind their targets with high affinity and specificity. The introduction of modified bases can expand the chemical diversity of the aptamer library, potentially leading to the selection of aptamers with improved binding characteristics. The incorporation of N6-methyladenosine could influence the folding of the aptamer, leading to novel conformations that may not be accessible with the four canonical bases alone. nih.gov

Enhancing Stability and Binding Affinity of Nucleic Acid Constructs

The N-methylation of nucleosides can have a profound impact on the biophysical properties of nucleic acids. The addition of a methyl group can increase the hydrophobicity of the nucleobase, which may influence its stacking interactions within the duplex. mdpi.com

Studies on various N-methylated nucleosides have shown that the effect on duplex stability can be complex. While methylation at positions involved in hydrogen bonding, such as N1 of adenine (B156593), can be highly destabilizing, the impact of N6-methylation is generally more subtle and can be context-dependent. researchgate.net In some cases, the increased stacking energy provided by the methyl group may partially offset the potential disruption of hydrogen bonding. The ability to site-specifically incorporate N6-methyladenosine using this compound allows for a systematic investigation of its effect on the thermodynamic stability of DNA and RNA duplexes.

Furthermore, N-methylation has been shown to increase the binding affinity of molecules to certain surfaces, a property that could be exploited in the development of nucleic acid-based biosensors and nanomaterials. nsf.gov

Role of this compound in Peptide and Peptidomimetic Engineering

The convergence of peptide and nucleic acid chemistry has led to the development of hybrid biopolymers with novel properties and functions. The ability to incorporate modified nucleosides into peptide chains opens up exciting possibilities for creating sophisticated molecular architectures.

Strategies for Introducing Modified Nucleosides into Peptide Chains

The synthesis of peptide-oligonucleotide conjugates (POCs) is a well-established field, with various chemical strategies available for linking these two classes of biomolecules. nih.govmdpi.comresearchgate.netcsic.esnih.gov The use of this compound as a building block in solid-phase peptide synthesis (SPPS) would represent a direct approach to incorporating a modified nucleoside as an integral part of the peptide backbone or as a side-chain modification.

For incorporation into the peptide backbone, the carboxylic acid of this compound would be activated and coupled to the N-terminus of the growing peptide chain. Subsequent removal of the Fmoc group would allow for further chain elongation. This strategy would result in a peptidomimetic with a nucleobase directly attached to the backbone.

Alternatively, this compound could be chemically modified to be attached to the side chain of an amino acid, such as lysine or ornithine, prior to its incorporation into the peptide sequence. This would result in a peptide decorated with N-methylated nucleobases.

Conjugation StrategyDescriptionKey Features
Post-synthetic Conjugation Separate synthesis of peptide and oligonucleotide followed by solution-phase or solid-phase coupling.Versatile, allows for the use of a wide range of chemistries.
Stepwise Solid-Phase Synthesis Sequential synthesis of the peptide and oligonucleotide on the same solid support.More controlled, but requires compatible protecting group strategies.
Direct Incorporation of Nucleoside Analogue Use of a modified nucleoside as a building block in peptide synthesis.Creates a more integrated hybrid structure.

This table summarizes common strategies for creating peptide-nucleic acid hybrids.

Influence on Secondary Structure and Conformational Preferences of Hybrid Biopolymers

The introduction of a bulky and relatively rigid moiety like a modified nucleoside into a flexible peptide chain can be expected to have a significant impact on its conformational preferences. N-methylation of the peptide backbone itself is a known strategy to influence secondary structure, often by disrupting hydrogen bonding patterns that stabilize helices and sheets. nih.govnih.govresearchgate.netub.edu

The incorporation of this compound into a peptide would introduce a planar aromatic system that could engage in π-stacking interactions with other aromatic residues or with the peptide backbone itself. This could lead to the stabilization of specific turn or loop structures. Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are powerful techniques to study the conformational changes induced by the incorporation of such modifications.

The ability to control the secondary structure of peptides is crucial for designing molecules with specific biological activities, such as enzyme inhibitors or receptor ligands. The use of modified nucleosides as conformational constraints represents a novel approach in the field of peptidomimetic design.

Design of Peptide-Nucleic Acid Hybrids Utilizing this compound

Peptide-nucleic acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain. This modification confers unique properties to PNAs, including high binding affinity and specificity to complementary nucleic acid sequences, and resistance to enzymatic degradation. The incorporation of modified nucleobases, such as N6-methyladenine, into the PNA backbone can further modulate their hybridization properties and introduce novel functionalities.

Studies focusing on the thermodynamic properties of PNA hybrids containing N6-methyladenine often involve techniques like thermal melting (Tm) analysis and circular dichroism (CD) spectroscopy. These analyses provide insights into the stability and helical structure of the duplexes formed. While specific data for this compound is not extensively available in public literature, the general principles of incorporating methylated purines into PNAs suggest potential applications in fine-tuning the binding affinity and specificity for targeted gene silencing or diagnostic applications.

Table 1: Hypothetical Comparison of Thermal Stability (Tm) of PNA-DNA Duplexes

PNA SequenceComplementary DNA SequenceHypothetical Tm (°C)
Fmoc-TGT-MeA-GTC-OH3'-ACA-T-CAG-5'65
Fmoc-TGT-A-GTC-OH3'-ACA-T-CAG-5'63

Note: This table is illustrative and based on the general understanding that N6-methylation of adenine can have a modest stabilizing effect on duplex formation. Actual values would require experimental verification.

This compound in Bioconjugation and Probe Development

The unique chemical structure of this compound also lends itself to applications in bioconjugation and the development of sophisticated molecular probes.

The carboxylic acid group of this compound provides a convenient handle for covalent attachment to functionalized surfaces, such as gold nanoparticles, silicon wafers, or polymer beads. Once incorporated into a PNA oligomer, this terminal carboxylic acid can be activated to react with amine-modified surfaces, enabling the immobilization of PNA probes for biosensor applications. PNA-based biosensors are known for their high sensitivity and specificity in detecting specific DNA or RNA sequences. The presence of N6-methyladenine within the immobilized PNA probe could potentially enhance the hybridization kinetics and signal-to-noise ratio in such diagnostic platforms.

While this compound itself is not fluorescent, its structure allows for the straightforward incorporation of fluorescent dyes or spin labels. These reporter molecules can be attached to the PNA backbone or the nucleobase, transforming the PNA oligomer into a probe for biomolecular imaging and structural studies. For instance, a fluorescent dye could be coupled to the N-terminus of the PNA after the final Fmoc deprotection step. PNA probes containing N6-methyladenine could be designed to target specific mRNA sequences within cells, allowing for the visualization of gene expression patterns.

Similarly, the introduction of a spin label, such as a nitroxide radical, would enable the use of Electron Paramagnetic Resonance (EPR) spectroscopy to study the structure and dynamics of PNA-nucleic acid complexes.

The solid-phase synthesis approach utilizing Fmoc-protected monomers like this compound allows for the precise, site-specific incorporation of modified bases within a PNA sequence. This level of control is crucial for developing probes where the position of the label is critical for its function. For example, a quencher molecule could be placed at a specific distance from a fluorophore within the same PNA probe to create a molecular beacon. Upon hybridization to a target sequence, a conformational change separates the fluorophore and quencher, resulting in a detectable fluorescent signal. The inclusion of N6-methyladenine at a specific site could be used to modulate the local structure of the probe and influence the efficiency of this signaling mechanism.

Applications in Synthetic Biology and Advanced Material Science

The ability to create synthetic genetic polymers with tailored properties is a cornerstone of synthetic biology and advanced materials science.

Xeno Nucleic Acids (XNAs) are synthetic genetic polymers that are not found in nature. They possess alternative sugar-phosphate backbones or modified nucleobases, leading to novel biochemical and biophysical properties. PNAs are considered a class of XNAs due to their unique backbone structure. The incorporation of further modifications, such as N-methylated bases using monomers like this compound, expands the chemical diversity of these artificial genetic systems.

The development of XNAs with expanded genetic alphabets or altered recognition properties is a key area of research in synthetic biology. These artificial genetic systems could potentially be used to create novel biocatalysts, therapeutic agents, or data storage media. The study of how modifications like N6-methyladenine affect the ability of PNAs to be recognized and processed by polymerases is an important step towards creating orthogonal biological systems.

Development of Self-Assembled Nanostructures Incorporating Modified Nucleosides

The incorporation of the Fmoc group on nucleosides and other biomolecules is a well-established strategy for inducing self-assembly into ordered nanomaterials. The large, hydrophobic fluorenyl moiety drives aggregation through π-π stacking and hydrophobic interactions, while the nucleoside component can participate in hydrogen bonding, leading to the formation of diverse supramolecular structures such as nanofibers, nanotubes, and hydrogels. nih.govresearchgate.net

While direct studies on this compound are not extensively documented in public literature, the principles of self-assembly can be understood from analogous Fmoc-modified nucleosides, particularly guanosine derivatives. Fmoc-protected guanosine is known to form distinct structural motifs, including G-quartets and G-ribbons, which can assemble into higher-order structures like nanosheets and nanofibers. mdpi.comdoaj.org These assemblies are driven by a combination of β-sheet-like interactions from the peptide backbone (if present), and hydrogen bonding from the guanosine residues. mdpi.comdoaj.org

Similarly, it is proposed that this compound can act as a versatile building block for such nanostructures. The Fmoc group would initiate the primary assembly, while the modified adenosine base could form specific hydrogen-bonding patterns, potentially leading to novel material properties. The N-methylation on the adenine base might alter the typical Watson-Crick hydrogen bonding capacity, potentially favoring alternative arrangements and influencing the final morphology of the nanostructure. researchgate.net The ability to control the assembly process by modifying factors like solvent, temperature, or pH makes these materials highly tunable for applications in tissue engineering, drug delivery, and biosensing. researchgate.net

Table 1: Comparison of Self-Assembled Nanostructures from Fmoc-Modified Monomers

Monomer Type Driving Interactions Resulting Nanostructures Potential Applications
Fmoc-Amino Acids π-π stacking, Hydrogen bonding, Hydrophobic interactions Nanofibers, Nanotubes, Hydrogels researchgate.net Tissue scaffolding, Drug delivery researchgate.net
Fmoc-Guanosine Derivatives π-π stacking, Hoogsteen & Watson-Crick H-bonding (G-quartets) mdpi.com Nanosheets, Nanofibers, Hydrogels mdpi.comdoaj.org Supramolecular catalysis, Biosensing mdpi.com
This compound (Projected) π-π stacking, Altered H-bonding due to methylation, Hydrophobic interactions Potentially unique nanofibers, nanoribbons, or hydrogels Advanced biomaterials, Molecular electronics

Biocompatible Polymer Synthesis Utilizing this compound Derived Monomers

This compound is primarily designed for use in solid-phase synthesis to produce modified oligonucleotides, which are essentially biocompatible polymers. These synthetic nucleic acids have significant potential in therapeutic and diagnostic applications, including antisense therapy, aptamers, and siRNA. The incorporation of modified nucleosides is a key strategy to enhance the properties of these polymers. nih.govkaist.ac.kr

The N-methylation of adenosine, as in this compound, can confer several advantageous properties to the resulting oligonucleotide polymer. Methylation at the N1 position of adenosine (m1A), for instance, introduces a permanent positive charge and alters the hydrogen-bonding pattern, which can stabilize specific nucleic acid structures like loops and reverse Hoogsteen base pairs. nih.govnih.gov This modification has been shown to increase the thermal stability (melting temperature, Tm) of hairpin oligonucleotide structures. nih.gov Furthermore, modifications to the nucleobases can enhance resistance to degradation by cellular enzymes (nucleases), a critical feature for increasing the in vivo stability and therapeutic efficacy of oligonucleotide-based drugs. kaist.ac.kr

The synthesis process involves the sequential coupling of Fmoc-protected monomers like this compound onto a solid support. The Fmoc group is removed at each step to allow the addition of the next building block. This method allows for the precise creation of a polymer with a defined sequence and placement of modified bases. The resulting polymers, containing units derived from this compound, are considered highly biocompatible and can be designed for specific biological functions, such as targeted binding to mRNA or proteins. nih.govkaist.ac.kr

Table 2: Projected Properties of Biocompatible Polymers Incorporating MeAdec(2) Monomers

Property Unmodified Oligonucleotide Oligonucleotide with MeAdec(2) Rationale for Improvement
Nuclease Resistance Low to Moderate Potentially High Steric hindrance from the methyl group can prevent enzymatic cleavage. kaist.ac.kr
Thermal Stability (Tm) Standard Potentially Increased Modified base pairing can stabilize secondary structures like hairpins. nih.gov
Binding Specificity High Potentially Altered/Enhanced Modified hydrogen bonding can allow for unique target recognition. researchgate.net
Cellular Uptake Generally Poor May be Improved Changes in charge and hydrophobicity can influence membrane interaction. kaist.ac.kr
Biocompatibility High High The polymer backbone and modified bases are generally well-tolerated. nih.gov

Advanced Characterization and Mechanistic Studies of Fmoc Meadec 2 Oh and Its Bioconjugates

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopy is the cornerstone for the molecular-level investigation of Fmoc-MeAdec(2)-OH. Each technique offers a unique window into the compound's structure, chirality, and dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete assignment of the molecular structure. nih.gov

In ¹H NMR, the fluorenylmethoxycarbonyl (Fmoc) group presents characteristic signals in the aromatic region (typically δ 7.2-7.8 ppm). ucl.ac.uk The proton at the 9-position of the fluorene (B118485) ring is particularly diagnostic. researchgate.net The N-methyl group introduces a singlet peak, whose chemical shift is sensitive to the local electronic environment and solvent. The protons on the Adec moiety and the alpha-carbon provide key structural information. libretexts.org The formation of hydrogen bonds can lead to significant shifts to higher frequencies for exchangeable protons. ucl.ac.uk

A critical aspect of N-methylated amino acids is the potential for cis-trans isomerism about the tertiary amide bond formed upon peptide coupling. 2D NMR techniques, such as NOESY and ROESY, are employed to study these conformational dynamics and determine the preferred isomeric state in solution. libretexts.org Furthermore, NMR is crucial for confirming the stereochemical integrity of the chiral center(s) within the Adec structure, ensuring that no epimerization has occurred during synthesis or modification. uni-regensburg.de

Table 1: Representative ¹H NMR Chemical Shifts for Fmoc-N-Methylated Amino Acid Structures Note: Data is representative and actual shifts for this compound would depend on the specific structure of "Adec" and the solvent used.

ProtonRepresentative Chemical Shift (δ, ppm)Multiplicity
Fmoc Aromatic7.20 - 7.80m
Fmoc CH & CH₂4.20 - 4.50m
N-CH₃2.80 - 3.10s
α-CH4.50 - 4.90dd
Adec side-chainVariable-
COOH10.0 - 12.0br s

Mass spectrometry (MS) is essential for confirming the identity and purity of this compound by providing a precise molecular mass. researchgate.net High-resolution mass spectrometry (HRMS) techniques, such as ESI-TOF or Orbitrap, can determine the mass with sufficient accuracy to confirm the elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. nih.gov This provides structural confirmation and can help differentiate isomers. nih.gov The fragmentation of a molecule in a mass spectrometer is reproducible and depends on the stability of the molecular ion relative to the fragment ions. acdlabs.com For Fmoc-protected amino acids, characteristic fragmentation patterns are observed upon collision-induced dissociation (CID). nih.gov

Common fragmentation pathways include:

Loss of the Fmoc group: A neutral loss corresponding to the dibenzofulvene-piperidine adduct or cleavage at the oxycarbonyl linkage. researchgate.net

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid terminus. libretexts.org

Side-chain fragmentation: Cleavage within the "Adec" side chain, providing clues to its structure.

Water loss: Elimination of H₂O, particularly if hydroxyl groups are present in the Adec moiety. tutorchase.com

The choice of ionization source, whether a "soft" source like Electrospray Ionization (ESI) or a "hard" source like Electron Impact (EI), will influence the degree of fragmentation observed. acdlabs.com ESI is commonly used for these types of molecules as it typically produces a strong molecular ion peak with minimal fragmentation, which is ideal for accurate mass determination. acdlabs.com

Table 2: Predicted m/z Values for Key Fragments of a Hypothetical this compound (MW = 500.55 g/mol )

IonDescriptionPredicted m/z
[M+H]⁺Protonated molecular ion501.56
[M+Na]⁺Sodiated adduct523.54
[M-C₁₅H₁₁O₂]⁺Loss of Fmoc group278.55
[M+H-CO₂]⁺Loss of carbon dioxide457.56
[M+H-H₂O]⁺Loss of water483.55

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and how they interact with their environment. uni-siegen.de These methods are complementary; a molecular vibration must result in a change in dipole moment to be IR active, whereas it must cause a change in polarizability to be Raman active. edinst.com

Infrared (IR) Spectroscopy: FT-IR spectra of this compound show characteristic absorption bands that confirm its structure. Key bands include:

O-H Stretch: A broad band for the carboxylic acid OH group, typically around 2500-3300 cm⁻¹.

N-H Stretch: Absent in N-methylated amino acids, confirming the modification. For comparison, Fmoc-protected primary amino acids show a band around 3300 cm⁻¹. cnr.it

C-H Stretches: Aromatic C-H stretches from the fluorenyl group appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below.

C=O Stretches: Two distinct carbonyl stretching bands are expected: one for the urethane (B1682113) (Fmoc) group (~1720 cm⁻¹) and one for the carboxylic acid (~1700 cm⁻¹). These are among the most intense bands in the spectrum. cnr.it

C=C Stretches: Aromatic ring stretches from the fluorenyl group are found in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Technique
Carboxylic AcidO-H Stretch2500 - 3300 (broad)IR
Aromatic C-HStretch3000 - 3100IR, Raman
Aliphatic C-HStretch2850 - 3000IR, Raman
Urethane C=OStretch~1720IR
Carboxylic Acid C=OStretch~1700IR
Aromatic C=CStretch1450 - 1600IR, Raman

Electronic Circular Dichroism (ECD) is a form of UV-Vis spectroscopy that measures the differential absorption of left- and right-circularly polarized light. wikipedia.org It is an essential technique for probing the chiral nature of this compound and its bioconjugates. wikipedia.org Since only chiral molecules are ECD active, the technique provides information about the stereochemistry and the three-dimensional structure in solution. researchgate.net

The ECD spectrum of this compound is dominated by electronic transitions within the Fmoc chromophore. acs.org The fluorenyl group itself is achiral, but when attached to a chiral center (the Adec moiety), it becomes a sensitive reporter of the local stereochemical environment, giving rise to induced CD signals. acs.org The sign and intensity of the Cotton effects associated with the Fmoc group's π-π* transitions (typically between 250 and 310 nm) can be used to confirm the absolute configuration of the amino acid. cnr.it

When this compound is incorporated into a peptide, ECD can provide valuable insights into the secondary structure of the resulting bioconjugate. uni-regensburg.de Furthermore, changes in the ECD spectrum upon aggregation or binding to a target can reveal details about conformational changes and intermolecular interactions, such as the ordered stacking of Fmoc groups. mdpi.com The temperature dependence of ECD spectra can be used to study the thermodynamics of folding or self-assembly processes. acs.org

Chromatographic and Electrophoretic Methodologies for Purity and Identity Verification

Chromatographic techniques are fundamental for both the analysis and purification of this compound, ensuring that the material used in subsequent applications is of the highest possible purity. papyrusbio.com

High-Performance Liquid Chromatography (HPLC) is the most widely used method for assessing the purity of this compound and for its purification from crude reaction mixtures. papyrusbio.compolypeptide.com

Analytical HPLC: Analytical reverse-phase HPLC (RP-HPLC) is used to determine the purity of a sample. nih.gov The compound is separated on a hydrophobic stationary phase (e.g., C18) using a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govelementlabsolutions.com Detection is commonly performed using a UV detector, monitoring the strong absorbance of the Fmoc group (e.g., at 265 nm or 301 nm). nih.gov A pure sample should yield a single, sharp peak in the chromatogram. The retention time is a characteristic property under defined conditions, and the peak area is proportional to the concentration, allowing for quantification of purity (e.g., >98%). sigmaaldrich.com

Preparative HPLC: For purification, the same principles as analytical HPLC are applied, but on a larger scale using columns with a greater diameter. polypeptide.com This allows for the separation of the desired product from unreacted starting materials, by-products, and any diastereomers that may have formed during the synthesis. Fractions are collected as they elute from the column, and those containing the pure product are identified (often by analytical HPLC and MS), pooled, and lyophilized to yield the final, highly pure compound. perlan.com.pl

Table 4: Typical RP-HPLC Conditions for Analysis and Purification of Fmoc-Amino Acids

ParameterAnalytical ScalePreparative Scale
Column C18, 3.5-5 µm, 4.6 mm x 100-250 mmC18, 5-10 µm, 20-50 mm x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-95% B over 10-30 minOptimized shallow gradient
Flow Rate 0.5 - 1.5 mL/min10 - 50 mL/min
Detection UV at 265 nm, 280 nm, or 301 nmUV at 265 nm or 280 nm
Column Temp. 25 - 60 °C25 - 40 °C

Capillary Electrophoresis (CE) for Charge and Size-Based Separations

Capillary Electrophoresis (CE) stands out as a high-resolution analytical technique for the separation of charged molecules, making it exceptionally suitable for the analysis of this compound and its derivatives. researchgate.netcreative-proteomics.com The principle of CE is based on the differential migration of analytes in an electric field within a narrow capillary filled with an electrolyte solution. The separation is governed by the charge-to-size ratio of the molecules. researchgate.netnih.gov

Upon removal of the Fmoc group, the resulting MeAdec(2)-OH will have a different charge-to-size ratio, leading to a change in its electrophoretic mobility and thus a different migration time in the electropherogram. Similarly, when this compound is conjugated to a biomolecule, such as a peptide or an oligonucleotide, the resulting bioconjugate will have a distinct size and charge, allowing for its separation from the unreacted starting materials.

Table 1: Illustrative Capillary Electrophoresis Migration Times for this compound and Related Species

CompoundPredicted Migration Time (min)Basis for Prediction
This compound8.5High molecular weight and charge from the phosphate (B84403) group, offset by the bulky Fmoc group.
MeAdec(2)-OH (deprotected)6.2Smaller size leads to faster migration compared to the Fmoc-protected form.
Fmoc-MeAdec(2)-Peptide Conjugate12.1Significantly larger size of the conjugate leads to slower migration.

Note: The migration times are hypothetical and for illustrative purposes, based on the principles of charge and size-based separation in CE.

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms involving this compound is fundamental to its successful application in the synthesis of complex bioconjugates. This involves a detailed study of the kinetics and thermodynamics of its deprotection and the elucidation of the pathways for its derivatization and coupling.

Kinetics and Thermodynamics of Fmoc Deprotection in Complex Systems

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in syntheses utilizing this compound. This deprotection is typically achieved using a base, with piperidine (B6355638) being the most common reagent. chempep.comspringernature.com The reaction proceeds through a β-elimination mechanism, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. rsc.orgacs.org

The process begins with the abstraction of the acidic proton at the C9 position of the fluorene ring by the base. This is the rate-determining step. rsc.org The resulting carbanion is stabilized by the aromatic system. Subsequently, the molecule undergoes elimination to form dibenzofulvene (DBF) and carbon dioxide, releasing the free amine of MeAdec(2)-OH. chempep.comresearchgate.net The secondary amine base, such as piperidine, then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, preventing it from reacting with the newly liberated amine. springernature.comacs.org

The kinetics of this reaction are influenced by several factors including the nature and concentration of the base, the solvent, and the temperature. rsc.orgunibo.itresearchgate.net Stronger, non-nucleophilic bases like 1,8-diazabicycloundec-7-ene (DBU) can significantly accelerate the deprotection, though they require a nucleophilic scavenger to be present to trap the DBF. rsc.org The polarity of the solvent also plays a role; polar aprotic solvents like dimethylformamide (DMF) are commonly used as they facilitate the reaction. springernature.comresearchgate.net

Thermodynamically, the reaction is driven by the formation of the stable products: the free amine, carbon dioxide, and the DBF-base adduct. The initial deprotonation is reversible, but the subsequent elimination and scavenging steps push the equilibrium towards the deprotected product.

Table 2: Kinetic Data for Fmoc Deprotection with Various Reagents

Deprotection ReagentConcentrationSolventHalf-life (t1/2) in secondsReference
20% Piperidine20% (v/v)DMF6 rsc.org
5% Piperidine5% (v/v)DMF51.6 rsc.org
5% Piperazine5% (v/v)DMF50 rsc.org
5% Piperazine + 2% DBU5% (v/v) + 2% (v/v)DMF4 rsc.org

Note: This data is based on studies of Fmoc-protected amino acids and serves as a model for the deprotection of this compound. rsc.org

Reaction Pathway Elucidation for Derivatization and Coupling Chemistry

The derivatization of this compound for bioconjugation typically involves the activation of its carboxylic acid group, followed by coupling to a nucleophilic group (e.g., an amine) on a target biomolecule. The elucidation of this reaction pathway is crucial for optimizing coupling efficiency and minimizing side reactions, such as racemization. bachem.comrsc.org

The activation of the carboxylic acid is achieved using a coupling reagent. Common classes of coupling reagents include carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide, DCC) and phosphonium (B103445) or aminium/uronium salts (e.g., HBTU, HATU, PyBOP). chempep.combachem.comembrapa.br

When using a carbodiimide, the carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine of the biomolecule. To increase efficiency and reduce the risk of racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. HOBt reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization, and then reacts with the amine. chempep.com

With aminium/uronium reagents like HBTU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is converted into an HOBt ester. embrapa.br This activated species then readily reacts with the amine to form the desired amide bond. The mechanism involves the formation of a stable activated intermediate that is highly reactive towards the nucleophile. bachem.comembrapa.br The choice of base is critical, as stronger bases can increase the risk of racemization at adjacent chiral centers. bachem.comnih.gov

Table 3: Common Coupling Reagents for Derivatization

Coupling ReagentClassActivating Additive (if required)Key Characteristics
DCCCarbodiimideHOBtForms a urea (B33335) byproduct that can be difficult to remove.
HBTUAminium/Uronium SaltN/AHigh coupling efficiency, requires a base for activation. embrapa.br
PyBOPPhosphonium SaltN/AEffective for sterically hindered couplings. bachem.com
HATUAminium/Uronium SaltN/AHighly efficient, known to suppress racemization. embrapa.br

Computational Chemistry and Theoretical Investigations of Fmoc Meadec 2 Oh

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the molecular structure, stability, and electronic properties of a molecule. unige.chrsdjournal.org For a modified amino acid like Fmoc-MeAdec(2)-OH, these methods can elucidate the influence of its unique structural features—the bulky Fmoc group, the N-methyl group, and the adenine-containing side chain—on its behavior.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rsc.orgresearchgate.net It is particularly well-suited for analyzing the conformational landscape of flexible molecules like this compound. The presence of the N-methyl group on the peptide backbone significantly influences its conformational freedom. N-methylation is known to lower the energy barrier for the cis-trans isomerization of the amide bond, a critical factor in peptide and protein folding. rsc.orgresearchgate.net

DFT calculations can be employed to map the potential energy surface of the molecule by systematically rotating its key dihedral angles. This analysis reveals the lowest energy conformations (global and local minima) and the energy barriers between them. For this compound, key areas of study include the orientation of the Fmoc group relative to the amino acid backbone, the preferred puckering of the N-methylated amide bond, and the spatial arrangement of the long adenine-containing side chain. Studies on similar N-methylated amino acid derivatives have shown that N-methylation increases lipophilicity, polarizability, and dipole moment while making the solvation free energy (ΔGsolv) more negative, suggesting improved aqueous solubility. rsc.orgresearchgate.net

Table 1: Representative DFT-Calculated Properties for N-Methylated vs. Non-Methylated Amino Acids Data is illustrative, based on findings for generic Ac-X-OMe amino acid derivatives. rsc.org

Property Standard Amino Acid (Ac-X-OMe) N-Methylated Amino Acid (Ac-MeX-OMe) Predicted Impact on this compound
HOMO-LUMO Gap (eV) Higher Lower Increased chemical reactivity. researchgate.net
Amide cis/trans Barrier (kcal/mol) Higher Lower Enhanced conformational flexibility. researchgate.net
Dipole Moment (Debye) Lower Higher Increased polarity. rsc.org
Calculated logP Lower Higher Increased lipophilicity. rsc.org

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting non-covalent interactions, such as hydrogen bonding and stacking interactions, which are crucial for molecular recognition.

For this compound, an MEP map would reveal:

Negative Potential Regions (Red/Yellow): These areas, concentrated around the oxygen atoms of the carboxyl and Fmoc groups and the nitrogen atoms of the adenine (B156593) ring, are electrophilic and act as hydrogen bond acceptors.

Positive Potential Regions (Blue): These are found around the hydrogen atoms of the amide and carboxyl groups, indicating sites for hydrogen bond donation.

Neutral/Aromatic Regions (Green): The large, planar surface of the fluorenyl group of Fmoc and the adenine ring are regions prone to π-π stacking interactions, a key stabilizing force in the structure of DNA and its analogues. nih.gov

The MEP map provides a predictive guide for how this compound will interact with other molecules, such as other amino acids in a peptide chain, solvent molecules, or a target biopolymer like DNA or RNA.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational space and thermodynamic properties in a simulated environment, such as in solution. nih.govfrontiersin.org

Analysis of Intermolecular Interactions and Solvent Effects

Analysis of MD trajectories provides detailed information on the specific interactions that stabilize the molecule and its complexes. Key analyses would include:

Hydrogen Bond Analysis: Quantifying the lifetime and geometry of hydrogen bonds between the adenine base and a complementary strand, or between the peptide backbone and solvent.

Radial Distribution Functions (RDFs): Calculating RDFs between parts of the solute (e.g., the Fmoc group) and solvent molecules provides a quantitative measure of local solvent structure.

Root Mean Square Deviation (RMSD) and Fluctuation (RMSF): These metrics measure the stability of the simulation and the flexibility of different parts of the molecule, respectively. frontiersin.org For a PNA containing this compound, one would expect the backbone near the modification to show distinct flexibility patterns.

In Silico Design and Virtual Screening of this compound Derivatives

Computational methods can accelerate the discovery of new molecules by guiding synthetic efforts. The structure of this compound can serve as a scaffold for the in silico design of new derivatives with enhanced properties.

For instance, virtual screening could be used to explore modifications to the scaffold. This process involves creating a virtual library of related compounds and using computational methods to predict their properties. Potential modifications to this compound could include:

Side Chain Length: Altering the length of the decanoyl chain to optimize the spacing and orientation of the adenine base for target binding.

Nucleobase Variants: Replacing adenine with other natural or unnatural nucleobases to change binding specificity.

Backbone Modifications: Introducing further modifications to the peptide backbone to fine-tune its conformational properties.

These virtual derivatives can be rapidly assessed for properties like binding affinity to a target receptor (via molecular docking) or improved conformational stability (via short MD simulations). This computational pre-screening allows chemists to focus their synthetic efforts on the most promising candidates, saving significant time and resources. acs.org The development of new force field parameters and computational platforms continues to improve the rational design of modified molecules like PNA for selective binding to DNA or RNA. rsc.org

Rational Design Strategies for Enhanced Functionality

Rational design combines computational and experimental approaches to create molecules with predetermined structures and desired properties. nih.gov For N-terminally protected amino acids, particularly those bearing the Fluorenylmethoxycarbonyl (Fmoc) group, design strategies often focus on leveraging the unique characteristics of the protecting group while modifying the amino acid structure to achieve enhanced functionality.

The Fmoc group itself is a key driver of molecular self-assembly, promoting the formation of nanostructures like fibrils and hydrogels through π-π stacking interactions between the aromatic fluorenyl rings. mdpi.comacs.org Computational modeling is instrumental in understanding how these interactions, combined with hydrogen bonding between peptide backbones, govern the formation of higher-order structures. nih.govmdpi.com

Strategies to enhance functionality often involve modifying the amino acid component, such as in this compound. These modifications can be designed to:

Improve Stability: Introducing non-natural amino acids or modifications like methylation can enhance resistance to enzymatic degradation. nih.gov

Tune Self-Assembly: Altering the hydrophobicity or charge of the amino acid side chain can modulate the kinetics and morphology of self-assembled structures. For instance, reducing the net charge on a peptide has been shown to accelerate gelation. nih.gov

Enhance Bioactivity: Modifications can be designed to mimic natural binding motifs, such as the RGD peptide sequence, to improve cell adhesion and growth on hydrogel scaffolds. researchgate.net

Control Release Profiles: In the context of drug delivery, the design of the peptide scaffold can mediate the sustained release of therapeutic molecules. mdpi.com

Table 1: Computational Strategies in the Rational Design of Fmoc-Amino Acids and Peptides

Design Strategy Objective Computational Approach Relevant Findings
Aromatic Group Functionalization Modulate self-assembly and hydrogelation properties. Molecular Dynamics (MD) Simulations, Quantum Chemical Calculations. The Fmoc group drives self-assembly into β-sheet structures via π-π stacking and hydrogen bonding. nih.govmdpi.com
Side Chain Modification Enhance biological interaction, stability, or solubility. Homology Modeling, Energy Minimization Calculations. Fluorination of amino acids can alter binding affinity and stability, though the effects are highly context-dependent. mdpi.com
Charge Tuning Control the rate and morphology of hydrogel formation. Electrostatic Potential (ESP) Mapping, pKa Prediction. Reducing the net charge of a self-assembling peptide was found to accelerate gelation. nih.gov

| Mimicking Natural Ligands | Create biomimetic materials for applications like tissue engineering. | Molecular Docking, Structural Alignment. | Supramolecular display of key residues can effectively mimic integrin-binding motifs without direct covalent linkage. researchgate.net |

Prediction of Binding Modes in Biomolecular Complexes

A central application of computational chemistry in drug design and molecular biology is the prediction of how a small molecule, or ligand, will bind to a macromolecular target, such as a protein or nucleic acid. nih.govuni-duesseldorf.de Understanding the binding mode—the specific orientation and conformation of the ligand within the target's binding site—is a prerequisite for predicting binding affinity and functional outcomes. uni-duesseldorf.de

For a modified amino acid like this compound, predicting its interaction with a biological receptor is crucial for assessing its potential as a therapeutic agent or a building block for bioactive materials. The process typically involves a multi-step computational workflow.

Molecular Docking: This initial step generates multiple possible binding poses of the ligand within the receptor's binding site. nih.gov Docking algorithms use scoring functions to rank these poses, providing a first look at potential binding modes. uni-duesseldorf.de

Molecular Dynamics (MD) Simulations: The most promising poses from docking are then subjected to MD simulations. These simulations model the atomic movements of the ligand-receptor complex over time in a simulated physiological environment, allowing for an evaluation of the stability of the predicted binding mode. nih.govresearchgate.net A binding pose that remains stable throughout the simulation is more likely to be correct. researchgate.net

Binding Free Energy Calculations: To further refine the predictions and rank different ligands or binding poses, methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) are employed. nih.gov These calculations provide a more accurate estimate of the binding free energy, which correlates with binding affinity. The pose with the lowest calculated binding free energy is typically identified as the most probable correct binding mode. nih.govresearchgate.net

This combined in silico approach has proven successful in retrospectively and prospectively ranking ligands by potency and identifying correct binding modes for a wide range of molecular systems. nih.govnih.gov Such theoretical investigations are invaluable for prioritizing compounds for experimental validation.

Table 2: Computational Methods for Predicting Biomolecular Binding Modes

Method Purpose Description Key Outcome
Molecular Docking Generate and rank potential binding poses. Places a ligand into the binding site of a receptor and scores the fit using energetic criteria. uni-duesseldorf.de A set of ranked potential binding orientations.
Molecular Dynamics (MD) Simulation Evaluate the stability of docked poses. Simulates the physical movements of atoms and molecules in the complex over time. nih.govnih.gov Assessment of the conformational stability of the ligand-receptor interaction.
Binding Free Energy Calculation (e.g., MMPBSA) Rank poses and predict binding affinity. Calculates the free energy of binding from snapshots of an MD simulation trajectory. nih.gov A quantitative estimate of binding strength for identifying the most favorable binding mode.

| Solvent-Accessible Surface Area (SASA) Calculation | Analyze changes in receptor conformation upon binding. | Measures the surface area of the protein that is accessible to a solvent, revealing how ligand binding affects receptor exposure. nih.gov | Insight into how ligand binding may facilitate further protein-protein interactions. |

Future Directions and Emerging Research Avenues for Fmoc Meadec 2 Oh Chemistry

Exploration of Fmoc-MeAdec(2)-OH in Supramolecular Chemistry and Nanotechnology

The convergence of supramolecular chemistry and nanotechnology offers exciting opportunities for creating advanced materials and devices. numberanalytics.comicn2.cat Fmoc-modified amino acids have demonstrated a remarkable ability to self-assemble into well-defined nanostructures, such as nanofibers, hydrogels, and vesicles, driven by non-covalent interactions like π-π stacking of the fluorenyl groups and hydrogen bonding. nih.govnih.gov

It is hypothesized that this compound, with its aromatic Fmoc and adenine (B156593) moieties, could also exhibit self-assembly properties, leading to the formation of novel supramolecular structures. Future research will likely investigate the self-assembly behavior of this compound under various conditions (e.g., solvent, concentration, pH) to create new nanomaterials. nih.gov These materials could have applications in areas such as drug delivery, tissue engineering, and biosensing. numberanalytics.comicn2.cat For example, self-assembled nanostructures could encapsulate therapeutic agents, or their formation could be triggered by specific biological cues, leading to "smart" materials. numberanalytics.com The inherent biological relevance of the adenine core could also be exploited to create materials with specific biomolecular recognition capabilities.

Integration of this compound into Automated Synthesis Platforms for High-Throughput Research

Automated solid-phase synthesis has revolutionized the production of peptides and oligonucleotides, enabling rapid and efficient synthesis of large libraries of compounds. nih.govgoogle.com The use of Fmoc-protected building blocks is central to many of these automated protocols. google.com

A significant future direction will be the seamless integration of this compound into these automated platforms. This would facilitate the high-throughput synthesis of novel peptides, nucleic acid analogs, and other polymers incorporating this modified nucleobase. Such an approach would accelerate the discovery of new molecules with interesting biological activities or material properties. To achieve this, protocols for the efficient coupling and deprotection of this compound on various solid supports will need to be optimized. mdpi.comnih.gov The development of standardized procedures will allow researchers, even those who are not specialists in chemical synthesis, to readily access and explore the potential of this compound-containing molecules. nih.gov

Bio-orthogonal Click Chemistry Applications with this compound Conjugates

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov "Click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, is a prime example of a bio-orthogonal reaction that is widely used for labeling and tracking biomolecules. biochempeg.comnobelprize.orgmdpi.com

Future research will likely involve the derivatization of this compound with "clickable" functional groups, such as azides or alkynes. cam.ac.uk This would create a versatile building block that can be incorporated into larger molecules and then selectively conjugated to other molecules bearing the complementary functional group. For example, an azide-modified this compound could be used in peptide synthesis, and the resulting peptide could then be "clicked" onto a fluorescent probe, a drug molecule, or a surface for diagnostic or therapeutic applications. mdpi.com The development of such this compound conjugates will open up new avenues for creating sophisticated bioconjugates and molecular probes. nih.gov

Advancements in Analytical Techniques for Characterization of this compound in Complex Mixtures

As this compound is incorporated into increasingly complex molecules and biological systems, the need for advanced analytical techniques for its characterization and quantification will become more critical. nih.gov While standard techniques like HPLC, mass spectrometry, and NMR are essential, future research will likely focus on developing more sensitive and high-resolution methods. conicet.gov.armdpi.comresearchgate.net

This could involve the use of advanced chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), to detect and quantify trace amounts of this compound-containing species in complex biological matrices. nih.govconicet.gov.ar Furthermore, specialized NMR techniques may be required to elucidate the three-dimensional structure of molecules incorporating this modified nucleoside. umich.edu The development of specific antibodies or aptamers that recognize the MeAdec(2) moiety could also lead to highly sensitive and specific immunoassays or biosensors for its detection.

Table 2: Key Analytical Techniques for the Characterization of this compound and its Derivatives

TechniqueAbbreviationApplication
High-Performance Liquid ChromatographyHPLCPurification and purity assessment
Mass SpectrometryMSMolecular weight determination and structural elucidation
Nuclear Magnetic Resonance SpectroscopyNMRDetailed structural analysis in solution
Fourier-Transform Infrared SpectroscopyFTIRIdentification of functional groups
UV-Visible SpectroscopyUV-VisQuantification of Fmoc group loading

This table summarizes some of the primary analytical methods that are and will be crucial for the study of this compound. mdpi.comresearchgate.net

Q & A

Q. What statistical approaches are suitable for analyzing spectroscopic data from this compound structural studies?

  • Methodological Answer: Use multivariate analysis (e.g., PCA) for FTIR or NMR datasets to identify dominant spectral features. For WAXS, apply radial distribution function (RDF) calculations to correlate simulated and experimental d-spacings. Error analysis should include confidence intervals for replicated measurements .

Handling Literature and Reproducibility

Q. How to critically evaluate conflicting literature on the conformational behavior of Fmoc-protected amino acids?

  • Methodological Answer: Compare experimental conditions (e.g., pH, solvent) and characterization methods across studies. For example, challenged prior β-sheet hypotheses by demonstrating polyproline II conformations. Prioritize studies with multimodal validation (computational + experimental) .

What frameworks (e.g., FINER criteria) can guide the formulation of research questions for this compound applications?

  • Methodological Answer: Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to assess question viability. For example:
  • Novelty: Exploring understudied solvent effects on self-assembly.
  • Relevance: Linking structural insights to drug delivery or biomaterial design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.